molecular formula C10H16N2O B11184760 2,6-di(propan-2-yl)pyrimidin-4(3H)-one

2,6-di(propan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B11184760
M. Wt: 180.25 g/mol
InChI Key: RPMYUIAYOQWISA-UHFFFAOYSA-N
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Description

2,6-di(propan-2-yl)pyrimidin-4(3H)-one is an organic compound belonging to the pyrimidinone family. This compound is characterized by the presence of two isopropyl groups attached to the pyrimidine ring at positions 2 and 6, and a ketone functional group at position 4. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di(propan-2-yl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-di(propan-2-yl)aniline with formamide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired pyrimidinone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-di(propan-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyrimidine derivatives with additional oxygen-containing functional groups.

    Reduction: Pyrimidin-4-ol derivatives.

    Substitution: Pyrimidinone derivatives with various functional groups replacing the isopropyl groups.

Scientific Research Applications

2,6-di(propan-2-yl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-di(propan-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2,6-di(propan-2-yl)pyrimidin-4(3H)-one can be compared with other pyrimidinone derivatives, such as:

    2,4-dioxo-6-methylpyrimidine: Lacks the isopropyl groups and has different biological activities.

    2,6-dimethylpyrimidin-4(3H)-one: Similar structure but with methyl groups instead of isopropyl groups, leading to different chemical reactivity and biological properties.

    2,6-diethylpyrimidin-4(3H)-one: Contains ethyl groups, which can affect its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-di(propan-2-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-6(2)8-5-9(13)12-10(11-8)7(3)4/h5-7H,1-4H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMYUIAYOQWISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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